3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione
Description
3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiolane ring with a sulfanyl-1,3,4-oxadiazole moiety, making it a subject of study for its chemical reactivity and biological activities.
Properties
IUPAC Name |
5-[(1,1-dioxothiolan-3-yl)methyl]-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S2/c10-14(11)2-1-5(4-14)3-6-8-9-7(13)12-6/h5H,1-4H2,(H,9,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTGICFDWDTKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CC2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione typically involves the reaction of 1,3,4-oxadiazole derivatives with thiolane precursors. One common method includes the reaction of 5-sulfanyl-1,3,4-oxadiazole with a thiolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazole derivatives, and various substituted thiolane compounds. These products are often characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry .
Scientific Research Applications
Antioxidant Activity
Research has indicated that compounds containing oxadiazole moieties exhibit significant antioxidant properties. The presence of the thiolane structure enhances the radical scavenging ability of the compound. In a study evaluating various derivatives, compounds similar to 3-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione demonstrated promising results in scavenging free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide radicals .
Antibacterial Properties
The compound has been investigated for its antibacterial efficacy against multidrug-resistant strains. In vitro studies showed that derivatives of oxadiazole exhibited significant activity against pathogens like MRSA (Methicillin-resistant Staphylococcus aureus), with minimum inhibitory concentration (MIC) values comparable to traditional antibiotics .
Case Study 1: Antioxidant Efficacy
A series of synthesized oxadiazole derivatives were tested for antioxidant activity using DPPH and nitric oxide scavenging assays. The results indicated that compounds with electron-donating substituents exhibited enhanced radical scavenging potential. Specifically, one derivative showed a 70% inhibition rate at a concentration of 50 µM .
Case Study 2: Antimicrobial Activity
In a comparative study assessing the antimicrobial properties of various thiazole and oxadiazole derivatives, the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications to the sulfanyl group could further enhance antibacterial potency .
Future Research Directions
The unique structural features of This compound suggest several avenues for future research:
- Structure-Activity Relationship (SAR) Studies : Investigating how variations in the oxadiazole and thiolane components affect biological activity.
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy of the compound.
- Formulation Development : Exploring its potential as an active ingredient in pharmaceutical formulations targeting oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of 3-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione involves its interaction with biological molecules. The sulfanyl group can form disulfide bonds with thiol groups in proteins, potentially disrupting their function. Additionally, the oxadiazole ring can interact with nucleic acids and enzymes, inhibiting their activity. These interactions can lead to antimicrobial and anticancer effects by disrupting essential biological processes in pathogens and cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: This compound also features a sulfanyl-1,3,4-oxadiazole moiety but with a chromenone ring instead of a thiolane ring.
5-(4,6-Dichloro-1,3,5-triazin-2-yl)sulfanyl-1,3,4-oxadiazole: This compound includes a triazine ring, offering different chemical properties and biological activities.
Uniqueness
3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione is unique due to its thiolane ring, which imparts distinct chemical reactivity and potential biological activities. The combination of the thiolane and oxadiazole moieties makes it a versatile compound for various applications in research and industry .
Biological Activity
3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a thiolane ring and an oxadiazole moiety, which are known for their diverse biological activities. The presence of sulfur in both the thiolane and oxadiazole structures enhances its reactivity and potential interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds containing oxadiazole derivatives. The oxadiazole ring is often linked to enhanced antibacterial and antifungal activities due to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Anticancer Potential
Compounds with similar structural features have shown promise as anticancer agents. For instance, studies have demonstrated that oxadiazoles can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins.
Antioxidant Properties
The presence of sulfur in the structure may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage linked to various diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on related compounds:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Modulation of Signaling Pathways : It may affect signaling pathways related to cell growth and apoptosis, potentially leading to reduced tumor growth.
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Study on Antimicrobial Efficacy : A recent study tested various oxadiazole derivatives against a panel of bacterial strains. Results indicated that compounds with a sulfanyl group exhibited enhanced activity against resistant strains compared to controls .
- Anticancer Activity Assessment : In vitro assays demonstrated that a structurally analogous compound induced significant apoptosis in breast cancer cell lines. The study suggested that the mechanism involved mitochondrial disruption and subsequent activation of caspases .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
